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Compound of Interest

Compound Name: 4-Methylhexanoic acid

Cat. No.: B073044 Get Quote

Introduction

4-Methylhexanoic acid (CAS 1561-11-1) is a branched-chain fatty acid that serves as a

significant contributor to the flavor and aroma profiles of various food products, most notably

dairy and meat.[1][2] Its characteristic scent, often described as cheesy, sour, and fatty, makes

it a molecule of great interest to researchers in the flavor and fragrance industry.[1][3]

Understanding its sensory properties, analytical methods for its detection, and its role in

product chemistry is crucial for product development, quality control, and sensory science.

These notes provide an overview of its applications, sensory data, and relevant experimental

protocols.

Applications in Flavor and Fragrance

4-Methylhexanoic acid is primarily utilized as a flavor and fragrance agent.[4] Its potent and

distinct aroma profile allows for its use in a variety of applications:

Dairy Flavors: It is a key component in the characteristic flavor of goat and sheep milk

products, contributing to the typical "goaty" flavor.[2] Its presence is essential in creating

authentic cheese flavors, particularly for aged and sharp varieties.

Meat Flavors: It imparts fatty and savory notes that can enhance the flavor profile of meat

products.
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Fragrance Compositions: While less common in fine fragrance, its unique fatty and sour

notes can be used to add complexity and a natural character to certain fragrance

compositions.

Quantitative Data
A summary of the physicochemical and sensory properties of 4-methylhexanoic acid is

presented below. This data is essential for its effective application in flavor and fragrance

formulations and for its analysis.

Table 1: Physicochemical Properties of 4-Methylhexanoic Acid

Property Value Reference(s)

Molecular Formula C₇H₁₄O₂ [5]

Molecular Weight 130.18 g/mol [5]

CAS Number 1561-11-1 [1]

Appearance Colorless to pale yellow liquid [4]

Boiling Point 216-218 °C (at 760 mmHg) [4]

Density 0.917-0.923 g/mL (at 25 °C) [4]

Solubility

Slightly soluble in water (1776

mg/L at 25°C); Soluble in

alcohol

[4][6]

Vapor Pressure 0.058 mmHg (at 25 °C, est.) [4]

Table 2: Sensory Profile and Usage Levels
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Parameter Description Reference(s)

Odor Type
Sour, Cheesy, Fatty, Dairy,

Fruity
[3][4]

Odor Description
Described as sour and cheesy

at 1.00% in propylene glycol.
[4]

Flavor Profile

Contributes to the

characteristic "goaty" flavor in

sheep and goat milk.

[2]

Odor Threshold

Specific value not readily

available in cited literature.

Related branched-chain fatty

acids like 4-ethyloctanoic acid

are known for extremely low

thresholds (e.g., 1.8 ppb).

[2][7]

Threshold of Concern
1800 µ g/person/day

(Toxicological value)
[4]

Experimental Protocols
Detailed methodologies for the synthesis, extraction, analysis, and sensory evaluation of 4-
methylhexanoic acid are provided below.

Protocol 1: Chemical Synthesis of 4-Methylhexanoic
Acid
This protocol describes a laboratory-scale synthesis via the decarboxylation of a malonic acid

derivative.

Objective: To synthesize 4-methylhexanoic acid for research and application testing.

Materials:

Dimethyl 2-(2-methylbutyl)malonate
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Sodium hydroxide (NaOH)

Ethanol (EtOH)

Hydrochloric acid (HCl), 1 M

Diethyl ether (Et₂O)

Hexane

Ethyl acetate (EtOAc)

Silica gel (for chromatography)

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, heating mantle.

Procedure:

Saponification: In a round-bottom flask, mix dimethyl 2-(2-methylbutyl)malonate (3.7 mmol)

with an aqueous solution of NaOH (15 mmol in 40 mL) and EtOH (10 mL).

Reflux the mixture with stirring for 4 hours.

Work-up: Remove the ethanol by rotary evaporation.

Wash the remaining aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted

starting material.

Acidify the aqueous layer with 1 M HCl.

Extraction: Extract the product with diethyl ether (5 x 50 mL).

Combine the ether extracts and concentrate under reduced pressure to yield crude 2-(2-

methylbutyl)malonic acid.

Decarboxylation: Heat the crude product at 210 °C for 2 hours under a nitrogen atmosphere.

Purification: Purify the resulting dark oil by flash chromatography on silica gel, using a

gradient of hexane and ethyl acetate as the eluent, to obtain pure 4-methylhexanoic acid.
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Protocol 2: Extraction of 4-Methylhexanoic Acid from
Dairy Products
This protocol details the extraction of total fatty acids from a milk or cheese matrix for

subsequent analysis.

Objective: To isolate fatty acids, including 4-methylhexanoic acid, from a dairy sample.

Materials:

Dairy sample (e.g., goat milk, cheese)

Chloroform

Methanol

Potassium chloride (KCl) solution, 0.88%

Homogenizer (for solid samples)

Centrifuge, vortex mixer

Nitrogen gas stream for evaporation

Procedure:

Sample Preparation: Weigh 1 g (cheese) or measure 1 mL (milk) of the sample into a glass

centrifuge tube.

Solvent Addition: Add 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.

Homogenization: For cheese, homogenize the sample in the solvent. For milk, vortex the

mixture vigorously for 2 minutes.

Phase Separation: Add 4 mL of 0.88% KCl solution to the mixture. Vortex for 1 minute.

Centrifuge at 2000 x g for 10 minutes to separate the layers.
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Lipid Collection: Carefully remove the upper aqueous layer. Transfer the lower chloroform

layer, which contains the lipids, to a clean, pre-weighed glass tube.

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at a

temperature below 40°C to yield the lipid extract.

Store the extracted lipid at -20°C until analysis.

Protocol 3: GC-MS Analysis of 4-Methylhexanoic Acid
This protocol describes the derivatization of extracted fatty acids to fatty acid methyl esters

(FAMEs) and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify 4-methylhexanoic acid in a lipid extract.

Materials:

Lipid extract (from Protocol 2)

Hexane

Methanolic potassium hydroxide (KOH), 2 M

Internal standard (e.g., heptadecanoic acid)

GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

Derivatization (Transesterification):

Dissolve a known amount of the lipid extract (e.g., 10-20 mg) in 1 mL of hexane in a glass

vial.

Add a known amount of the internal standard for quantification.

Add 0.2 mL of 2 M methanolic KOH.

Cap the vial and vortex vigorously for 2 minutes.
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Allow the phases to separate for 10 minutes.

Sample Injection: Carefully transfer the upper hexane layer containing the FAMEs to a GC

vial.

GC-MS Analysis:

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 5 min, then ramp to 250 °C at 10 °C/min, and hold

for 1 min. (Note: Program should be optimized for the specific column and analytes).

MS Parameters: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-

400 or use Selected Ion Monitoring (SIM) for target compounds for higher sensitivity.

Quantification: Identify the 4-methylhexanoic acid methyl ester peak based on its retention

time and mass spectrum compared to a pure standard. Quantify using the peak area ratio

relative to the internal standard.

Protocol 4: Sensory Evaluation - Odor Threshold
Determination
This protocol outlines a method for determining the odor detection threshold of 4-
methylhexanoic acid in water using a 3-Alternative Forced Choice (3-AFC) method.

Objective: To determine the lowest concentration of 4-methylhexanoic acid that can be

reliably detected by a sensory panel.

Materials:

Pure 4-methylhexanoic acid

Odor-free water

Glass sniffing bottles with Teflon-lined caps
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Trained sensory panel (15-20 members)

Nose clips (for taste-focused evaluations if needed)

Procedure:

Stock Solution Preparation: Prepare a stock solution of 4-methylhexanoic acid in a suitable

solvent (e.g., ethanol) and then dilute it in odor-free water to a concentration well above the

expected threshold.

Sample Series Preparation: Create a series of dilutions from the stock solution, typically in

ascending order with a dilution factor of 2 or 3 (e.g., 1 ppb, 3 ppb, 10 ppb, 30 ppb, etc.).

3-AFC Test Setup: For each concentration level, present panelists with three samples: two

blanks (odor-free water) and one sample containing the odorant. The position of the odd

sample should be randomized.

Panelist Evaluation: Panelists are instructed to sniff each sample and identify which one is

different from the other two.

Data Collection: Record the responses (correct or incorrect) for each panelist at each

concentration level.

Threshold Calculation: The individual threshold is the lowest concentration at which a

panelist correctly identifies the odd sample multiple times (e.g., two consecutive correct

identifications). The group threshold is typically calculated as the geometric mean of the

individual thresholds or the concentration at which 50% of the panel can detect the

compound above chance (which is 33.3% in a 3-AFC test).

Visualizations
Diagrams illustrating key workflows and pathways related to 4-methylhexanoic acid research

are provided below.
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General experimental workflow for 4-methylhexanoic acid research.
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Proposed olfactory signaling pathway for 4-methylhexanoic acid.
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Logical relationship of fatty acids to "Goaty" flavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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